molecular formula C18H16Cl2N4O5 B10904374 5-[(2,4-dichlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

5-[(2,4-dichlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B10904374
M. Wt: 439.2 g/mol
InChI Key: IHMMHOPNMXKXCC-UHFFFAOYSA-N
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Description

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl alcohol. This intermediate is then reacted with 5-methyl-3-nitro-1H-pyrazole in the presence of a suitable base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16Cl2N4O5

Molecular Weight

439.2 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C18H16Cl2N4O5/c1-11-8-17(24(26)27)22-23(11)7-6-21-18(25)16-5-3-13(29-16)10-28-15-4-2-12(19)9-14(15)20/h2-5,8-9H,6-7,10H2,1H3,(H,21,25)

InChI Key

IHMMHOPNMXKXCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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